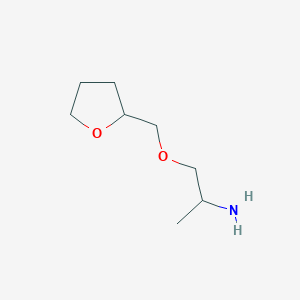

1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine

Description

1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine is an ethylamine derivative featuring a methyl group, a tetrahydrofuran (THF) ring connected via a methoxy (-O-) linker, and an ethylamine backbone. The THF moiety introduces hydrophobicity and conformational rigidity, which may influence its pharmacokinetic properties compared to simpler alkylamines .

Properties

IUPAC Name |

1-(oxolan-2-ylmethoxy)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(9)5-10-6-8-3-2-4-11-8/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSWRLZOQCLMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1CCCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801244150 | |

| Record name | 1-[(Tetrahydro-2-furanyl)methoxy]-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883544-74-9 | |

| Record name | 1-[(Tetrahydro-2-furanyl)methoxy]-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883544-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Tetrahydro-2-furanyl)methoxy]-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

Attachment of the Ethylamine Group: The ethylamine group can be introduced via nucleophilic substitution reactions. For instance, the tetrahydrofuran ring can be reacted with an appropriate alkyl halide in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, resulting in a diverse array of derivatives.

Scientific Research Applications

1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)phenoxy]-2-propanamine

- Molecular Formula: C₁₀H₁₂F₃NO

- Molecular Weight : 219.207 g/mol

- Key Features: A phenoxy group substituted with a trifluoromethyl (-CF₃) group. The electron-withdrawing CF₃ group enhances metabolic stability compared to alkyl or methoxy substituents. Used in synthetic intermediates for pharmaceuticals .

Mexiletine Hydrochloride (1-Methyl-2-(2,6-xylyloxy)ethylamine Hydrochloride)

- Molecular Formula: C₁₁H₁₇NO•HCl

- Molecular Weight : 215.72 g/mol (free base)

- Key Features: A 2,6-dimethylphenoxy (xylyloxy) substituent. Clinically used as an antiarrhythmic agent. Toxicity Oral LDLo in humans is 63 mg/kg, indicating moderate toxicity .

1-Methyl-2-(p-(benzyloxy)phenoxy)ethylamine

- Molecular Formula: C₁₆H₁₉NO₂

- Molecular Weight : 257.332 g/mol

- Key Features: A benzyloxy-phenoxy group, increasing aromaticity and lipophilicity. Used in synthetic organic chemistry for complex amine derivatives .

TMA-6 (2,4,6-Trimethoxyamphetamine)

- Molecular Formula: C₁₂H₁₉NO₃

- Molecular Weight : 225.29 g/mol

- Key Features : A psychedelic phenethylamine analogue with three methoxy groups on the phenyl ring. Unlike the target compound, TMA-6 acts as a serotonin receptor agonist .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) | Applications/Activity |

|---|---|---|---|---|

| Target Compound | ~175.24 | THF-methoxy | 0.5–1.2 | Understudied (potential CNS agent) |

| 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine | 219.21 | CF₃-phenoxy | 2.8 | Pharmaceutical intermediate |

| Mexiletine | 215.72 | 2,6-Dimethylphenoxy | 2.1 | Antiarrhythmic drug |

| TMA-6 | 225.29 | 2,4,6-Trimethoxyphenyl | 1.9 | Psychedelic research |

*LogP values estimated using fragment-based methods.

Pharmacological and Toxicological Profiles

- Mexiletine : Oral LDLo (human) = 63 mg/kg; inhibits voltage-gated sodium channels .

- TMA-6 : Psychedelic effects at 20–30 mg doses; acts on 5-HT₂A receptors .

- Thiophene Fentanyl Analogues : Highlighted in for understudied toxicity, emphasizing the need for rigorous safety profiling in structurally related amines .

Biological Activity

1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine includes a tetrahydrofuran moiety, which may influence its interaction with biological targets. The presence of the methoxy group suggests potential for modulating biological activity through various pathways.

The biological activity of 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine is believed to stem from its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes.

- Receptor Binding : It could interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotection | Reduced oxidative stress in neurons | |

| Enzyme Inhibition | Modulation of specific enzymes |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine, it was found to significantly inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potential as a therapeutic agent against bacterial infections.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects in vitro using neuronal cell cultures exposed to oxidative stress. Treatment with the compound resulted in a reduction in cell death by approximately 30% compared to untreated controls. This suggests that it may have potential applications in neurodegenerative diseases.

Research Findings

Recent research has identified several pathways through which 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine exerts its effects:

- Oxidative Stress Pathway : The compound appears to enhance the expression of antioxidant enzymes.

- Inflammatory Response Modulation : It may reduce pro-inflammatory cytokine levels in cell culture models.

Future Directions

Further studies are needed to fully elucidate the mechanisms underlying the biological activities of 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine. Potential areas for future research include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine, and what key reaction conditions optimize yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting with tetrahydrofuran derivatives and ethylamine precursors. Key steps include:

- Alkylation : Reacting tetrahydrofuran-2-ylmethanol with a methylating agent under controlled pH (8–10) and inert atmosphere (N₂/Ar) to prevent oxidation .

- Coupling : Introducing the ethylamine chain via nucleophilic substitution or reductive amination, requiring temperature control (0–5°C for exothermic steps) and catalysts like Pd/C for hydrogenation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substitution patterns and amine proton environments .

- IR : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for the tetrahydrofuran moiety) .

Q. How can researchers predict the biological activity of this compound using computational tools?

- Approach :

- PASS (Prediction of Activity Spectra for Substances) : Predicts interactions with neurotransmitter receptors (e.g., serotonin, dopamine) based on structural analogs .

- Molecular Docking (AutoDock Vina) : Simulates binding affinities to target proteins (e.g., GPCRs) using PDB structures and flexible ligand sampling .

Advanced Research Questions

Q. What experimental strategies address challenges in controlling stereochemistry during synthesis?

- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline) or enantioselective catalysts (e.g., BINAP-Ru complexes) during coupling steps .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, solvent polarity) to favor one enantiomer via reversible intermediates .

Q. How can computational models reconcile discrepancies between in silico predictions and in vitro receptor binding assays?

- Validation Workflow :

- MD Simulations (GROMACS) : Assess ligand-receptor stability over 100+ ns trajectories to identify false-positive docking poses .

- Free Energy Perturbation (FEP) : Calculate binding energy differences (±1 kcal/mol accuracy) for structural analogs .

- Experimental Cross-Check : Compare with radioligand displacement assays (e.g., ³H-serotonin competition binding) to validate computational results .

Q. How should researchers resolve contradictory data in crystallographic refinement and spectroscopic analysis?

- Multi-Technique Validation :

- X-ray vs. Neutron Diffraction : Resolve ambiguous hydrogen positions using neutron data (where feasible) .

- Solid-State NMR : Confirm crystallographic packing and hydrogen bonding motifs in polymorphic forms .

Methodological Considerations

Q. What solvent systems are optimal for reaction scalability while adhering to ICH residual solvent guidelines?

- Preferred Solvents : Tetrahydrofuran (Class 3, low toxicity) for reactions; replace Class 2 solvents (e.g., dichloromethane) with 2-methyltetrahydrofuran (2-MeTHF) to meet ICH limits (< 7200 ppm) .

Q. How can researchers mitigate amine oxidation during storage and handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.